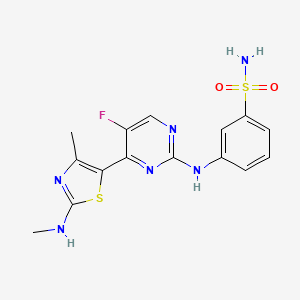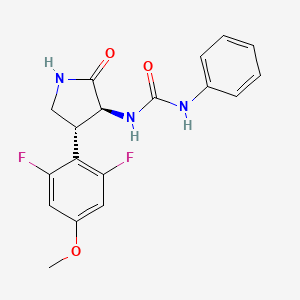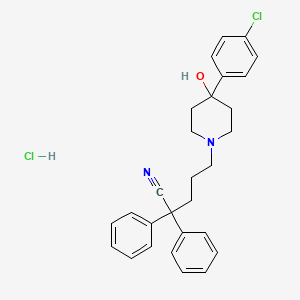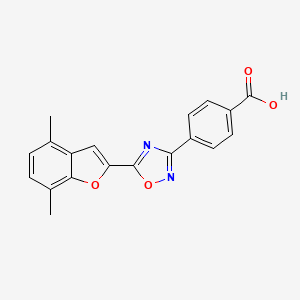
CDKI-73
概述
描述
CDKI-73 is an orally bioavailable and highly efficacious inhibitor of cyclin-dependent kinase 9 (CDK9). It has shown significant potential in the treatment of acute myeloid leukemia, particularly in subtypes characterized by translocations of the mixed-lineage leukemia gene . This compound induces apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP .
科学研究应用
CDKI-73 在科学研究中具有广泛的应用,包括:
化学: 用作工具化合物来研究 CDK9 在各种生化途径中的作用。
生物学: 研究其对癌细胞细胞周期调控和凋亡的影响。
作用机制
CDKI-73 通过抑制细胞周期蛋白依赖性激酶 9 (CDK9) 的活性来发挥作用,而 CDK9 对致癌基因的转录延伸至关重要。 通过抑制 CDK9,this compound 下调抗凋亡蛋白(如 Bcl-2、Mcl-1 和 XIAP)的转录,从而导致癌细胞凋亡 。 该化合物还会影响 RNA 聚合酶 II 的磷酸化,进一步破坏癌细胞生存所需的转录机制 。
安全和危害
生化分析
Biochemical Properties
CDKI-73 plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 9. Cyclin-dependent kinase 9, in complex with cyclin T, is an essential regulator of transcriptional elongation. This compound interacts with cyclin-dependent kinase 9 by binding to its active site, thereby preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP, ultimately inducing apoptosis in cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by downregulating anti-apoptotic proteins. This compound also affects cell signaling pathways by inhibiting the transcriptional activity of cyclin-dependent kinase 9, leading to reduced expression of oncogenes such as Mcl-1, Hoxa9, and Myc. Additionally, this compound influences cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cyclin-dependent kinase 9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II and other substrates, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis. This compound also affects gene expression by inhibiting the transcriptional activity of cyclin-dependent kinase 9, resulting in reduced expression of oncogenes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and effective in inducing apoptosis in cancer cells over extended periods. Its long-term effects on cellular function are still being studied. In in vitro and in vivo studies, this compound has demonstrated sustained inhibition of tumor growth and prolonged survival of animal models without causing significant toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis in cancer cells. At higher doses, this compound may cause toxic or adverse effects. Studies have shown that this compound has a high therapeutic index, meaning it is relatively safe at therapeutic doses but can be toxic at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cyclin-dependent kinase 9. By inhibiting cyclin-dependent kinase 9, this compound affects the transcriptional regulation of genes involved in metabolic processes. This inhibition leads to changes in metabolic flux and metabolite levels, ultimately affecting cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound has been shown to accumulate in cancer cells, where it exerts its inhibitory effects on cyclin-dependent kinase 9. The compound’s localization and accumulation are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with cyclin-dependent kinase 9 and other nuclear proteins. This compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target, cyclin-dependent kinase 9, to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cell .
准备方法
合成路线通常包括使用 5-氟-4-(4-甲基-2-(甲胺基)噻唑-5-基)嘧啶-2-胺和苯磺酰胺等试剂 。 反应条件通常涉及使用二甲基亚砜 (DMSO) 和磷酸盐缓冲盐水 (PBS) 等溶剂 。 工业生产方法尚未广泛记录,但合成可能遵循类似步骤,并针对大规模生产进行优化。
化学反应分析
相似化合物的比较
CDKI-73 与其他 CDK9 抑制剂(如黄藤素和 SNS-032)进行比较。 黄藤素是一种泛 CDK 抑制剂,而 this compound 对 CDK9 显示出更高的选择性,使其对正常细胞更有效且毒性更小 。 SNS-032 也靶向 CDK9,但具有不同的化学结构和药代动力学特征。 This compound 独特的结构和选择性使其成为作为癌症治疗剂进一步开发的有希望的候选者 。
属性
IUPAC Name |
3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOPWBQKZMUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421693-22-2 | |
| Record name | Asnuciclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asnuciclib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)


